3-butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline
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Overview
Description
3-butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline, also known as 3-butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline, is a useful research compound. Its molecular formula is C22H21ClN6 and its molecular weight is 404.9. The purity is usually > 95%.
BenchChem offers high-quality 3-butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Imidazo[1,5-a]quinolines, a class of compounds related to Losartan Imidazo[1,5-b]isoquinoline Impurity, emit intense blue luminescence, suggesting their possible use as emitter molecules in organic light-emitting diodes .
Medical and Pharmaceutical Applications
Tetrazole and its derivatives, which include the tetrazol-5-yl group present in Losartan Imidazo[1,5-b]isoquinoline Impurity, play a very important role in medicinal and pharmaceutical applications . They can be synthesized in eco-friendly approaches such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
Drug Development
Imidazole, a core component of Losartan Imidazo[1,5-b]isoquinoline Impurity, is a key synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Research and Development
Losartan Imidazo[1,5-b]isoquinoline Impurity is used as an impurity standard for research and development . It’s also used in the synthesis of other drugs .
Mechanism of Action
Target of Action
Losartan Imidazo[1,5-b]isoquinoline Impurity, also known as 3-butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline, is an impurity of Losartan . Losartan is a non-peptide angiotensin II receptor antagonist . Therefore, it’s plausible that the primary target of this impurity could be the angiotensin II receptor.
Mode of Action
Losartan works by blocking the binding of angiotensin II to its receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the renin-angiotensin system, given its potential interaction with the angiotensin II receptor. By potentially blocking this receptor, it could inhibit the vasoconstrictive and aldosterone-secreting effects of angiotensin II, affecting blood pressure regulation and electrolyte balance .
Result of Action
If it acts similarly to losartan, it could potentially lead to vasodilation and decreased secretion of aldosterone, thereby affecting blood pressure and electrolyte balance .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound.
It’s important to note that this compound is an impurity of Losartan and is primarily used for research and development purposes .
properties
IUPAC Name |
3-butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6/c1-2-3-8-20-24-21(23)19-12-16-11-14(9-10-15(16)13-29(19)20)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-11H,2-3,8,12-13H2,1H3,(H,25,26,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKIKNQMNCWQMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C2N1CC3=C(C2)C=C(C=C3)C4=CC=CC=C4C5=NNN=N5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675997 |
Source
|
Record name | 3-Butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Losartan Imidazo[1,5-b]isoquinoline Impurity | |
CAS RN |
165276-38-0 |
Source
|
Record name | 3-Butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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